N-(3-aminophenyl)-4-iodobenzamide

Description

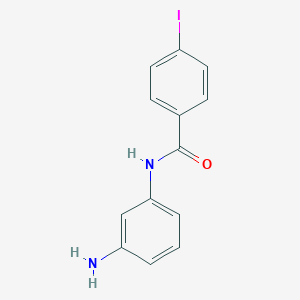

N-(3-aminophenyl)-4-iodobenzamide (CAS: 952948-59-3; molecular formula: C₁₃H₁₁IN₂O; molecular weight: 338.14 g/mol) is a benzamide derivative with a 4-iodobenzoyl group linked to a meta-aminophenyl moiety . Benzamide derivatives are recognized for their high melanin affinity, enabling selective accumulation in melanotic tumors for diagnostic or therapeutic purposes .

Properties

Molecular Formula |

C13H11IN2O |

|---|---|

Molecular Weight |

338.14 g/mol |

IUPAC Name |

N-(3-aminophenyl)-4-iodobenzamide |

InChI |

InChI=1S/C13H11IN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) |

InChI Key |

CWCUTGZPURSOOO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Pharmacological Overview

The following table summarizes key structural and pharmacological differences between N-(3-aminophenyl)-4-iodobenzamide and similar compounds:

Key Comparative Insights

Melanoma-Targeting Efficacy

- BZA outperforms other benzamides in clinical validation. Its diethylaminoethyl side chain enhances melanin binding and tumor retention, achieving 100% specificity in phase II trials . In contrast, iodothiouracil, though effective in preclinical models, belongs to a distinct chemical class (thiouracil) and lacks benzamide-based optimization for systemic stability .

- This compound shares the 4-iodobenzamide core with BZA but replaces the diethylaminoethyl group with a meta-aminophenyl moiety.

Target Selectivity and Structural Determinants

- 4-IBP demonstrates how substituent modifications redirect targeting. The benzylpiperidine group enables high sigma receptor binding (Kd = 26 nM) in breast cancer cells, diverging from melanin-focused benzamides .

- The benzoxazole derivative 1e highlights the trade-off between in vitro potency and pharmacokinetics. Despite strong Aβ plaque affinity (Ki = 9.3 nM), its bulkier structure impedes BBB penetration, limiting in vivo utility .

Pharmacokinetic and Clinical Considerations

- BZA exhibits favorable biodistribution in murine models, with tumor-to-muscle ratios reaching 95:1 at 24 hours post-injection . N-(2-aminoethyl)-4-iodobenzamide, though structurally simpler, shows rapid blood clearance but insufficient brain uptake for neurological applications .

- Radioiodination strategies (e.g., using tributylstannyl precursors) are critical for optimizing tumor uptake across analogs, as seen in BZA and 4-IBP .

Data Tables

Table 1: Structural Comparison

*Estimated from analogous compounds.

Table 2: Pharmacological Performance

Preparation Methods

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or chloroform at 0–25°C.

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl.

-

Molar Ratio : 1:1.2 (acyl chloride to amine) to ensure complete conversion.

Purification

Crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water (3:1 v/v). Yields typically range from 70–85% , with purity >95% after crystallization.

Key Considerations

-

Side Reactions : Competitive hydrolysis of acyl chloride to 4-iodobenzoic acid can occur if moisture is present.

-

Scaling : Industrial processes may use continuous flow reactors to enhance safety and efficiency.

Esterification-Aminolysis Strategy

This two-step approach avoids handling moisture-sensitive acyl chlorides by first converting 4-iodobenzoic acid to its methyl ester, followed by aminolysis with 3-aminophenylamine.

Step 1: Esterification

4-Iodobenzoic acid is refluxed with trimethyl orthoacetate under solvent-free conditions:

Step 2: Aminolysis

The ester reacts with anhydrous ammonia gas in methanol at −15°C to 25°C:

Data Table: Comparative Analysis of Steps

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | 110°C, 15 hr | 99 | 97.5 |

| Aminolysis | −15°C → 25°C, 72 hr | 95 | 99.8 |

Protection-Deprotection Approach

For substrates where the amine group is sensitive, a phthalimide-protected intermediate can be synthesized first.

Synthesis Workflow

-

Protection : 3-Nitroaniline is reacted with phthalic anhydride to form 3-nitrophenylphthalimide .

-

Iodination : Electrophilic iodination using iodine monochloride (ICl) introduces the iodine substituent.

-

Reduction : Catalytic hydrogenation reduces the nitro group to an amine.

-

Amidation : Coupling with 4-iodobenzoyl chloride and subsequent deprotection yields the target compound.

Critical Notes

-

Iodination Efficiency : ICl ensures regioselective iodination at the para position due to its strong electrophilicity.

-

Deprotection : Hydrazine in ethanol selectively removes the phthalimide group without affecting the amide bond.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate amide bond formation under milder conditions.

Protocol

-

Activation : 4-Iodobenzoic acid is activated with HATU and DIPEA in DMF.

-

Coupling : 3-Aminophenylamine is added, and the mixture is stirred at 25°C for 12 hours.

-

Workup : Precipitation with ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane).

Q & A

Q. What are the established synthetic routes for N-(3-aminophenyl)-4-iodobenzamide, and how is purity validated?

this compound is synthesized via amide bond formation between 4-iodobenzoyl chloride and 3-aminophenylamine under anhydrous conditions. Key steps include:

- Reaction Setup : Use of a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization :

- NMR : Confirm amide bond formation (δ ~7.8–8.2 ppm for aromatic protons adjacent to iodine).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 353.0).

- IR : Detect amide C=O stretch (~1650–1680 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Assign aromatic proton environments and confirm substitution patterns (e.g., iodine-induced deshielding).

- IR Spectroscopy : Identify functional groups (amide, NH₂).

- High-Resolution Mass Spectrometry (HRMS) : Ensure exact mass matches theoretical values (e.g., C₁₃H₁₁IN₂O requires m/z 354.0054).

- X-ray Crystallography (if applicable): Resolve 3D structure, as seen in related benzamide analogs deposited in the Cambridge Crystallographic Data Centre (CCDC) .

Advanced Research Questions

Q. How can the intracellular distribution of this compound be quantified in cancer cell models?

- Secondary Ion Mass Spectrometry (SIMS) : Track spatial distribution at subcellular levels using isotopic labeling (e.g., ¹²⁵I) .

- Radiolabeling : Incorporate ¹²³I or ¹³¹I for gamma imaging or autoradiography.

- Fluorescence Tagging : Conjugate fluorophores (e.g., FITC) to the amine group for live-cell tracking via confocal microscopy .

Q. What strategies enhance sigma receptor (S1R) binding affinity for therapeutic targeting?

- Molecular Docking : Use crystal structures (e.g., PDB 5HK2) to model interactions between the iodobenzamide moiety and S1R’s hydrophobic pocket .

- Competitive Binding Assays : Displace [³H]-haloperidol in vitro to measure IC₅₀ values.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to enhance receptor affinity .

Q. How does structural variation impact biological activity compared to analogs?

Comparative analysis of benzamide derivatives reveals:

| Compound | Target | Activity Type | IC₅₀ (µM) | Notes |

|---|---|---|---|---|

| N-(4-aminophenyl)-4-I-benzamide | Tubulin | Anticancer | 10 | Similar efficacy to parent compound |

| N-(3-aminophenyl)-3-Cl-benzamide | Enzymatic | Antimicrobial | 15 | Reduced potency due to Cl position |

Q. What in vivo imaging techniques assess biodistribution for potential theranostics?

- PET/CT with ¹²⁴I/¹³¹I : Monitor tumor uptake in xenograft models (e.g., melanoma) .

- Biodistribution Studies : Measure organ-specific accumulation (e.g., liver vs. tumor) via gamma counting .

Methodological Considerations

Q. How are stability studies designed for physiological conditions?

- pH Stability : Incubate in buffers (pH 4–9) at 37°C; analyze degradation via HPLC.

- Thermal Stability : Accelerated aging studies (40–60°C) to predict shelf-life.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated breakdown .

Q. What computational tools predict reactivity for functional group transformations?

- Density Functional Theory (DFT) : Model electron density for iodobenzamide’s susceptibility to nucleophilic substitution.

- Retrosynthetic Software (e.g., ChemAxon) : Plan derivatization pathways (e.g., introducing morpholine for solubility) .

Key Challenges in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.